molecular formula C2H4KO5 B148010 Potassium oxalate monohydrate CAS No. 6487-48-5

Potassium oxalate monohydrate

Cat. No. B148010
CAS RN: 6487-48-5
M. Wt: 147.15 g/mol
InChI Key: RKKPSAKHSRTUBZ-UHFFFAOYSA-N
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Description

Potassium oxalate monohydrate is an important chemical compound that has been studied for its various applications in scientific research and other areas. It is a white, odorless, crystalline powder composed of potassium, oxalate, and water molecules. This compound is an important reagent used in organic synthesis and has been used in a variety of laboratory experiments. It is also used in a range of biochemical and physiological applications, such as in the production of oxalic acid, a key component of the citric acid cycle. In

Scientific Research Applications

Crystal Structure Analysis

Potassium oxalate monohydrate (K2C2O4·H2O) has been extensively studied for its unique crystal structure. A study by Chidambaram, Sequeira, and Sikka (1964) revealed that the structure consists of oxalate ions hydrogen-bonded by water molecules into infinite linear chains, held together by electrostatic interactions with potassium ions. The oxalate ion is planar, and the water molecule displays an unusual coordination with two hydrogen atoms and two potassium ions almost in a plane around the water oxygen atom (Chidambaram, Sequeira, & Sikka, 1964).

Vibrational Properties

The lattice vibrations of this compound have been investigated to understand its bound state of water of crystallization. Fukushima (1970) carried out a normal coordinate treatment of the crystal, discussing the nature of lattice vibrations and the bound state of water (Fukushima, 1970).

Infrared Spectra Analysis

Fukushima (1970) also measured the far infrared spectra of this compound and its deutero analog in their crystalline state, providing insights into the infrared absorption bands and the relationship with neutron scattering spectra (Fukushima, 1970).

Thermal Analysis

The differential thermal and thermogravimetric analyses of potassium oxalate by Higashiyama and Hasegawa (1971) identified three crystallographic modifications of the anhydrous salt, offering valuable information on phase transitions and stability (Higashiyama & Hasegawa, 1971).

EPR Studies

An EPR study by Maurya et al. (1995) on Cu2+ doped this compound at room temperature revealed magnetically inequivalent interstitial sites and provided valuable data on spin-Hamiltonian parameters and covalency (Maurya et al., 1995).

Dental Applications

A 2017 study by Porto et al. examined the effect of potassium oxalate on dentin/resin bond strength over time, finding that it does not affect hybrid layer formation but bond strength decreases over time (Porto et al., 2017).

Raman Spectral Studies

Pant, Verma, and Pandey (2019) reported on the Raman spectral studies of pure and vanadyl-doped this compound, noting changes in relative intensities of factor group split components (Pant, Verma, & Pandey, 2019).

Decomposition Kinetics

The thermal decomposition kinetics of this compound were investigated by Zhang Jianjun (2005), providing insights into the activation energy and mechanism functions (Zhang Jianjun, 2005).

Deuteron Magnetic Resonance Study

A study by Pedersen and Clark (1970) using pulsed deuteron magnetic resonance investigated the spin–lattice relaxation time of deuterons in this compound, shedding light on molecular dynamics (Pedersen & Clark, 1970).

Mechanism of Action

Target of Action

Potassium oxalate monohydrate (POM) primarily targets calcium ions in the body . It forms insoluble calcium oxalate crystals, which are the main constituents of kidney stones . POM also interacts with hydrogen ions in aqueous solutions, acting as a base to neutralize acids .

Mode of Action

POM interacts with its targets through chelation and precipitation . It binds with calcium ions to form insoluble calcium oxalate . This interaction is crucial in the formation of kidney stones . In aqueous solutions, POM can react as a base to neutralize acids, generating heat and carbon dioxide .

Biochemical Pathways

POM affects several biochemical pathways. It plays a role in the biogeochemical cycles of certain nutrients and influences their bioavailability . POM is also involved in the oxalate-carbonate pathway , which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Pharmacokinetics

It is known that pom is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of POM’s action is the formation of calcium oxalate crystals . These crystals can cause injury to renal epithelial cells, leading to conditions like nephrolithiasis (kidney stones) . The cytotoxicity of these crystals is closely related to their morphology and surface structure .

Action Environment

The action of POM is influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can affect the production of oxalic acid by fungi . Additionally, the concentration of calcium ions in the body can impact the formation of calcium oxalate crystals .

Safety and Hazards

Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .

Future Directions

Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .

Biochemical Analysis

Biochemical Properties

Potassium oxalate monohydrate plays a significant role in biochemical reactions, particularly in the context of calcium oxalate formation. It interacts with calcium ions to form calcium oxalate, a process that is crucial in the study of kidney stones. The compound also interacts with enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This interaction is essential in understanding the metabolic pathways involving oxalate and its role in various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In renal epithelial cells, it can induce oxidative stress and inflammation, leading to cell damage and apoptosis. This compound influences cell signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of gene expression and cellular metabolism, highlighting the impact of this compound on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as proteins and enzymes. It binds to calcium ions, forming insoluble calcium oxalate crystals, which can lead to cellular damage and inflammation. Additionally, this compound can inhibit the activity of certain enzymes, such as oxalate decarboxylase, which is involved in the degradation of oxalate. This inhibition can result in the accumulation of oxalate and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of strong acids or bases. Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and inflammation in cells, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity, leading to renal damage and the formation of kidney stones. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse outcomes. High doses of this compound can also lead to systemic toxicity, affecting multiple organs .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are responsible for the degradation of oxalate. These interactions can affect metabolic flux and the levels of metabolites such as carbon dioxide and formate. The compound’s role in these pathways is crucial for understanding its impact on metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or lysosomes, where it exerts its effects. The localization of this compound within these subcellular structures can impact its activity and function, contributing to its overall biochemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium oxalate monohydrate can be achieved through the reaction between oxalic acid and potassium hydroxide in water. The reaction is an acid-base neutralization reaction that produces the salt and water as byproduct. The monohydrate form of the salt can be obtained by crystallization from the solution.", "Starting Materials": ["Oxalic acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve oxalic acid in water to make a solution", "Dissolve potassium hydroxide in water to make a solution", "Add the potassium hydroxide solution to the oxalic acid solution slowly while stirring", "Observe the formation of precipitate of Potassium oxalate", "Heat the solution to evaporate water and concentrate the solution", "Cool the solution to room temperature to promote crystallization", "Collect the crystals by filtration and wash with cold water to remove impurities", "Dry the crystals to obtain Potassium oxalate monohydrate" ] }

CAS RN

6487-48-5

Molecular Formula

C2H4KO5

Molecular Weight

147.15 g/mol

IUPAC Name

dipotassium;oxalate;hydrate

InChI

InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2

InChI Key

RKKPSAKHSRTUBZ-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].O.[K+].[K+]

Canonical SMILES

C(=O)(C(=O)O)O.O.[K]

Pictograms

Irritant

Related CAS

6100-20-5

synonyms

K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Potassium oxalate monohydrate
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Q & A

Q1: What is the molecular formula and weight of potassium oxalate monohydrate?

A1: this compound has the molecular formula K2C2O4·H2O and a molecular weight of 184.22 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

  • Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding. [, ]
  • Raman spectroscopy: Complementary to IR, providing information about molecular vibrations. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Proton and deuterium NMR have been used to study the motion and environment of water molecules within the crystal structure. [, , , , ]
  • Electron Paramagnetic Resonance (EPR) spectroscopy: Used to investigate the electronic structure and local environment of paramagnetic impurities like Cu2+ and VO2+ doped into this compound crystals. [, , , ]

Q3: Is this compound thermally stable?

A3: this compound undergoes dehydration upon heating. Differential thermal analysis and thermogravimetric analysis have revealed the existence of three anhydrous polymorphs of potassium oxalate, with phase transitions occurring at specific temperatures. []

Q4: What is known about the motion of water molecules within the crystal structure of this compound?

A4: Research using deuterium NMR and inelastic neutron scattering has shown that the water molecules in this compound undergo a 180° flipping motion. The energy barrier for this motion has been determined, and the angular amplitudes of torsional and rocking motions have been estimated. [, , ]

Q5: What are some applications of this compound?

A5: this compound has found use in various applications:

  • Fire suppression: It exhibits good fire extinguishing efficiency and reignition resistance, particularly when combined with sodium bicarbonate. []
  • Preparation of oxaliplatin: It serves as a reagent in the synthesis of the anti-tumor drug oxaliplatin. [, ]
  • Production of porous carbons: It can be used as an activation agent for preparing porous carbon materials with high surface areas, desirable for applications like electric double-layer capacitors. [, ]

Q6: How does this compound contribute to the synthesis of oxaliplatin?

A6: In the synthesis of oxaliplatin, this compound reacts with a platinum(II) precursor to form a key intermediate, bis(oxalato)platinum(II). This intermediate then reacts with (1R,2R)-(-)-1,2-cyclohexanediamine to yield oxaliplatin. [, ]

Q7: What are the advantages of using this compound in the synthesis of porous carbons?

A7: this compound, when used as an activation agent, contributes to the formation of nitrogen- and oxygen-doped porous carbons with high surface areas. These heteroatom-doped carbons exhibit enhanced performance in applications like electric double-layer capacitors due to their improved electrical conductivity and wettability. []

Q8: Have there been any computational studies on this compound?

A8: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of this compound. These calculations have been used to investigate the 17O quadrupolar coupling constants and chemical shift tensors of water molecules within the crystal structure. []

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